molecular formula C36H39NO9 B1209196 Gossypol-pvp CAS No. 77111-05-8

Gossypol-pvp

Cat. No.: B1209196
CAS No.: 77111-05-8
M. Wt: 629.7 g/mol
InChI Key: CZDZNZAJWBRTLE-UHFFFAOYSA-N
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Description

Gossypol-pvp is a supramolecular complex formed by the interaction of gossypol, a natural polyphenol, with polyvinylpyrrolidone, a synthetic polymer. Gossypol is known for its antiviral, antifertility, and anticancer properties, but it is practically insoluble in water. Polyvinylpyrrolidone, on the other hand, is a water-soluble polymer that enhances the solubility and bioavailability of hydrophobic compounds like gossypol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gossypol-polyvinylpyrrolidone involves the solubilization of gossypol with polyvinylpyrrolidone. This process is achieved through the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . The optimal ratio for the formation of this complex is close to 2:1 (polyvinylpyrrolidone:gossypol), which results in a compact structure in an aqueous medium .

Industrial Production Methods

Industrial production of gossypol-polyvinylpyrrolidone involves the recovery of gossypol from cotton growing wastes and oil and fat industry by-products. The gossypol is then solubilized with polyvinylpyrrolidone under controlled conditions to form the water-soluble complex .

Chemical Reactions Analysis

Types of Reactions

Gossypol-pvp primarily undergoes complexation reactions, where hydrogen bonding plays a crucial role. The complexation process can be described by the Langmuir monomolecular adsorption theory .

Common Reagents and Conditions

The primary reagents involved in the formation of gossypol-polyvinylpyrrolidone are gossypol and polyvinylpyrrolidone. The reaction conditions include controlled temperature and pH to facilitate the formation of hydrogen bonds between the two compounds .

Major Products Formed

The major product formed from the reaction between gossypol and polyvinylpyrrolidone is a water-soluble supramolecular complex that exhibits enhanced bioavailability and reduced toxicity compared to gossypol alone .

Comparison with Similar Compounds

Properties

CAS No.

77111-05-8

Molecular Formula

C36H39NO9

Molecular Weight

629.7 g/mol

IUPAC Name

1-ethenylpyrrolidin-2-one;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C30H30O8.C6H9NO/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2-7-5-3-4-6(7)8/h7-12,33-38H,1-6H3;2H,1,3-5H2

InChI Key

CZDZNZAJWBRTLE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O

Synonyms

gossypol-polyvinylpyrrolidone
gossypol-PVP
PVP-gossypol

Origin of Product

United States

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